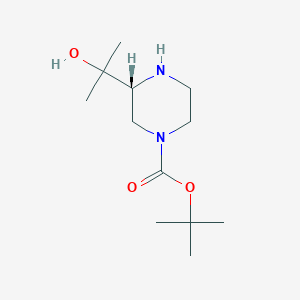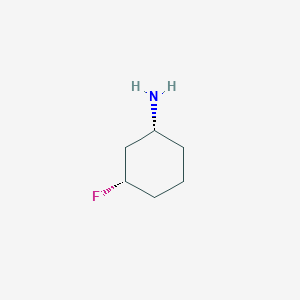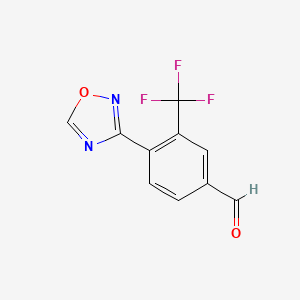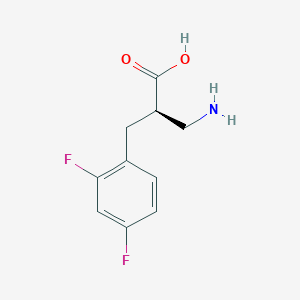
(1,5,6-Trimethyl-1H-benzimidazol-2-yl)carbamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,5,6-Trimethyl-1H-benzimidazol-2-yl)carbamic acid is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,5,6-Trimethyl-1H-benzimidazol-2-yl)carbamic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction is usually carried out in an alkaline alcoholic solution. Another method involves the reaction of o-phenylenediamine with aromatic or aliphatic aldehydes .
Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve large-scale reactions using similar synthetic routes. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for efficient production.
化学反応の分析
Types of Reactions: (1,5,6-Trimethyl-1H-benzimidazol-2-yl)carbamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the benzimidazole ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in an organic solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.
科学的研究の応用
(1,5,6-Trimethyl-1H-benzimidazol-2-yl)carbamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and dyes.
作用機序
The mechanism of action of (1,5,6-Trimethyl-1H-benzimidazol-2-yl)carbamic acid involves its interaction with specific molecular targets. For instance, benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation . This action can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interfere with the metabolic pathways of parasites, leading to their death .
類似化合物との比較
Albendazole: Used as an anthelmintic agent.
Mebendazole: Another anthelmintic with a similar mechanism of action.
Fenbendazole: Known for its broad-spectrum anthelmintic activity.
Uniqueness: (1,5,6-Trimethyl-1H-benzimidazol-2-yl)carbamic acid stands out due to its specific structural modifications, which may enhance its pharmacological properties and reduce potential side effects compared to other benzimidazole derivatives.
特性
CAS番号 |
654071-90-6 |
|---|---|
分子式 |
C11H13N3O2 |
分子量 |
219.24 g/mol |
IUPAC名 |
(1,5,6-trimethylbenzimidazol-2-yl)carbamic acid |
InChI |
InChI=1S/C11H13N3O2/c1-6-4-8-9(5-7(6)2)14(3)10(12-8)13-11(15)16/h4-5H,1-3H3,(H,12,13)(H,15,16) |
InChIキー |
PGQJFMYQAOGYAM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)NC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


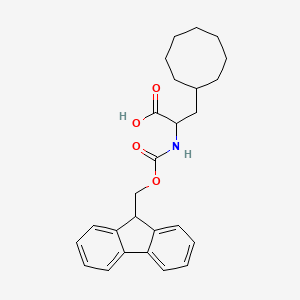

![1-Oxa-4,8-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B12948866.png)

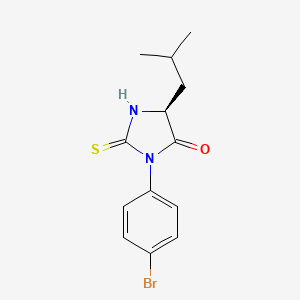
![1H-Indole-1-carboxylic acid, 2-borono-5-[[[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]carbonyl]amino]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12948887.png)
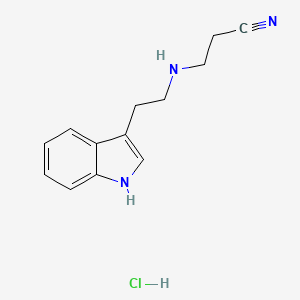
![2-(tert-Butyl) 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-2,3-dicarboxylate](/img/structure/B12948900.png)
![4-Bromopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid](/img/structure/B12948901.png)

